An In-depth Technical Guide to (3-Isopropoxyphenyl)methanamine: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to (3-Isopropoxyphenyl)methanamine: Structure, Properties, and Synthetic Pathways
Abstract
(3-Isopropoxyphenyl)methanamine is a primary amine featuring a benzyl scaffold substituted with a meta-isopropoxy group. This unique structural arrangement imparts a balance of lipophilicity and hydrophilicity, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications based on the known bioactivities of structurally related benzylamine derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic and discovery workflows.
Chemical Identity and Structure
(3-Isopropoxyphenyl)methanamine, also known as 3-isopropoxybenzylamine, is a versatile organic intermediate. Its core structure consists of a benzene ring substituted with an aminomethyl group and an isopropoxy group at the meta-position.
Key Identifiers:
-
IUPAC Name: (3-Isopropoxyphenyl)methanamine[1]
-
Molecular Formula: C₁₀H₁₅NO[1]
-
Molecular Weight: 165.23 g/mol [1]
-
Synonyms: 3-Isopropoxybenzylamine, (3-(Propan-2-yloxy)phenyl)methanamine, 3-(Aminomethyl)phenyl isopropyl ether[1]
Chemical Structure:
The structure of (3-Isopropoxyphenyl)methanamine is characterized by a benzylamine core with an isopropoxy substituent at the C3 position of the phenyl ring.
Caption: Chemical structure of (3-Isopropoxyphenyl)methanamine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (3-Isopropoxyphenyl)methanamine is crucial for its application in synthesis and drug design. The following table summarizes its known and predicted properties.
| Property | Value | Source/Method |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Clear, colorless oil (predicted) | Inferred from similar compounds |
| Boiling Point | 258.8 °C at 760 mmHg | [1] |
| Melting Point | Not available | |
| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Based on general principles for substituted benzylamines[3] |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 35.2 Ų | [1] |
| pKa | 9.12 ± 0.10 (Predicted) | [4] |
Spectroscopic Profile (Predicted)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.7-7.3 ppm), the benzylic methylene protons (~3.8 ppm), the methine proton of the isopropoxy group (a septet around 4.5 ppm), the methyl protons of the isopropoxy group (a doublet around 1.3 ppm), and the amine protons (a broad singlet). Online prediction tools can provide more specific estimated chemical shifts.[5][6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon (~46 ppm), and the carbons of the isopropoxy group (methine at ~70 ppm and methyls at ~22 ppm).[7][8]
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Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for N-H stretching of the primary amine (two bands in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines), and C-O stretching of the ether linkage.[1][4][9][10][11][12]
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns for benzylamines often involve the loss of ammonia (NH₃) or cleavage at the benzylic position to form a stable tropylium ion or a benzyl cation.[13][14][15]
Synthesis of (3-Isopropoxyphenyl)methanamine
A robust and widely applicable method for the synthesis of (3-Isopropoxyphenyl)methanamine is the reductive amination of its corresponding aldehyde, 3-isopropoxybenzaldehyde. This two-step, one-pot reaction is efficient and utilizes readily available reagents.
Rationale for Synthetic Approach
Reductive amination is a cornerstone of amine synthesis due to its versatility and high yields.[16][17] The process involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine like (3-Isopropoxyphenyl)methanamine, ammonia or a protected form of ammonia is used. The choice of reducing agent is critical; sodium borohydride is a common and effective choice for this transformation.[18]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (3-Isopropoxyphenyl)methanamine.
Detailed Experimental Protocol
Materials:
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3-Isopropoxybenzaldehyde
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Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (NH₄OH, 28-30%)
-
Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
To a solution of 3-isopropoxybenzaldehyde (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) followed by aqueous ammonia (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Workup and Extraction:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude (3-Isopropoxyphenyl)methanamine can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Potential Applications and Biological Relevance
While specific biological activities for (3-Isopropoxyphenyl)methanamine are not extensively documented, the benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.
Role as a Synthetic Building Block
The primary amine functionality of (3-Isopropoxyphenyl)methanamine makes it an excellent nucleophile for a variety of chemical transformations. It can be readily used in the synthesis of:
-
Amides and Sulfonamides: By reaction with carboxylic acids, acyl chlorides, or sulfonyl chlorides.
-
Secondary and Tertiary Amines: Through N-alkylation or further reductive amination reactions.
-
Heterocyclic Compounds: Serving as a key precursor for the construction of nitrogen-containing ring systems.
The isopropoxy group provides a moderately lipophilic character, which can be advantageous in modulating the pharmacokinetic properties of drug candidates, such as cell membrane permeability and metabolic stability.
Inferred Biological Potential
Numerous studies have demonstrated the diverse biological activities of substituted benzylamine derivatives. These include:
-
Antimicrobial Activity: Benzylamine derivatives have been investigated for their antibacterial and antifungal properties. The lipophilicity of the substituents on the phenyl ring often correlates with the antimicrobial efficacy.[5][9]
-
Anticancer Activity: Certain benzylamine and thenylamine derivatives have been shown to induce apoptosis and reduce proliferation and metastasis in melanoma cells.[19]
-
Enzyme Inhibition: Substituted benzylamines have been explored as inhibitors for various enzymes, including 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy.[20]
Given these precedents, (3-Isopropoxyphenyl)methanamine represents a promising starting point for the design and synthesis of novel therapeutic agents in these and other disease areas. Further research is warranted to explore its specific biological activity profile.
Safety and Handling
(3-Isopropoxyphenyl)methanamine is classified as harmful and an irritant.[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray).[1]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
Conclusion
(3-Isopropoxyphenyl)methanamine is a valuable chemical intermediate with a structural profile that makes it attractive for applications in medicinal chemistry and organic synthesis. While experimental data on its properties are limited, this guide provides a comprehensive overview based on available information and well-established chemical principles. The proposed synthetic protocol offers a reliable method for its preparation, opening avenues for its use in the discovery and development of novel molecules with potential therapeutic applications.
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